Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)-
Overview
Description
Mechanism of Action
Target of Action
GALL, also known as Ox bile extract or 4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid, primarily targets the digestive system . It aids in the digestion and absorption of fats and fat-soluble vitamins . It also plays a role in supporting normal liver function .
Mode of Action
The compound interacts with dietary fats in the digestive system, facilitating their emulsification and breakdown . This process enhances the absorption of these fats and fat-soluble vitamins . Ox bile extract also has a role in the formulation of gallbladder medications to treat gallstones and biliary tract disorders .
Biochemical Pathways
The presence of bile acids in the compound disrupts the normal metabolism of host plants, leading to a series of biochemical changes and metabolic imbalances . These changes promote the formation of new plant tissues, which require the production of plant growth hormones and ultimately alter the host plant’s phenotype .
Pharmacokinetics
Ox bile extract exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is absorbed in the digestive system and distributed to aid in the digestion of fats and the absorption of fat-soluble vitamins . The compound is metabolized in the body and excreted through the digestive system .
Result of Action
The action of GALL results in improved digestion and absorption of fats and fat-soluble vitamins . It also supports normal liver function and may help prevent the development or worsening of fatty liver disease .
Action Environment
The action of GALL is influenced by various environmental factors. For instance, the efficacy of the compound in aiding digestion and absorption of fats can be influenced by the fat content of the diet . Additionally, the stability of the compound can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Ox bile extract plays a crucial role in biochemical reactions, particularly in the digestion and absorption of dietary fats. It contains primary bile acids such as chenodeoxycholic acid and cholic acid, which act as natural surfactants to emulsify dietary fats, facilitating their absorption in the small intestine . Additionally, ox bile extract interacts with enzymes like pancreatic lipase, enhancing its activity and promoting efficient fat digestion . The bile acids in ox bile extract also possess antimicrobial properties, helping to maintain a balanced gut microbiome by inhibiting the growth of harmful bacteria .
Cellular Effects
Ox bile extract influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It promotes the absorption of fat-soluble vitamins (A, D, E, and K) and omega-3 fatty acids, which are essential for cellular function . By maintaining the pH balance in the digestive system, ox bile extract supports normal cellular metabolism and prevents the overgrowth of harmful intestinal microbes . Furthermore, it has been shown to enhance cell growth and differentiation in cell culture and tissue engineering research .
Molecular Mechanism
At the molecular level, ox bile extract exerts its effects through several mechanisms. The bile acids in ox bile extract bind to and activate nuclear receptors such as farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), which regulate gene expression involved in lipid and glucose metabolism . Additionally, ox bile extract inhibits the activity of certain enzymes, such as protease and elastase in Pseudomonas aeruginosa, and staphyloxanthin and lipase in Staphylococcus aureus, thereby reducing the pathogenicity of these bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ox bile extract can change over time. Studies have shown that ox bile extract remains stable and retains its biochemical properties under controlled conditions . Prolonged exposure to environmental factors such as light and temperature can lead to degradation of its active components. Long-term studies have demonstrated that ox bile extract can have sustained effects on cellular function, including improved fat digestion and absorption .
Dosage Effects in Animal Models
The effects of ox bile extract vary with different dosages in animal models. Low to moderate doses of ox bile extract have been shown to enhance fat digestion and nutrient absorption, leading to improved growth and overall health in animals . High doses of ox bile extract can cause adverse effects, such as diarrhea and gastrointestinal discomfort . It is important to determine the appropriate dosage based on the species, age, weight, and health condition of the animal.
Metabolic Pathways
Ox bile extract is involved in several metabolic pathways, including the digestion and absorption of fats and fat-soluble vitamins. The primary bile acids in ox bile extract, chenodeoxycholic acid and cholic acid, are synthesized in the liver and play a key role in lipid metabolism . These bile acids facilitate the emulsification and solubilization of dietary fats, allowing for their efficient absorption in the small intestine . Additionally, ox bile extract promotes the excretion of cholesterol and other waste products, contributing to overall cholesterol homeostasis .
Transport and Distribution
Within cells and tissues, ox bile extract is transported and distributed through various mechanisms. Bile acids in ox bile extract are transported by specific transporters, such as the apical sodium-dependent bile acid transporter (ASBT) in the small intestine . These transporters facilitate the uptake of bile acids into enterocytes, where they are further processed and utilized for fat digestion. The distribution of ox bile extract within tissues is influenced by its interaction with binding proteins and its ability to form micelles, which enhance the solubility and absorption of fat-soluble nutrients .
Subcellular Localization
Ox bile extract exhibits specific subcellular localization, which is essential for its activity and function. The bile acids in ox bile extract are primarily localized in the lumen of the small intestine, where they interact with dietary fats and digestive enzymes . Additionally, bile acids can be transported to other cellular compartments, such as the endoplasmic reticulum and mitochondria, where they play a role in lipid metabolism and energy production . The localization of ox bile extract is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholic acid can be synthesized through various chemical processes. One common method involves the oxidation of cholesterol, followed by a series of hydroxylation reactions to introduce the hydroxy groups at positions 3, 7, and 12. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of cholic acid often involves extraction from animal bile, particularly from cattle and pigs. The bile is processed to isolate the crude bile acids, which are then purified through crystallization and other separation techniques. The final product is obtained as a white crystalline powder .
Chemical Reactions Analysis
Types of Reactions: Cholic acid undergoes various chemical reactions, including:
Oxidation: Cholic acid can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert cholic acid into its corresponding alcohols.
Substitution: Hydroxy groups in cholic acid can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Acidic or basic catalysts for esterification or etherification reactions.
Major Products:
Oxidation: Keto derivatives of cholic acid.
Reduction: Alcohol derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Cholic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Biology: Studied for its role in the regulation of cholesterol metabolism and its impact on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the formulation of pharmaceuticals and as an emulsifying agent in food products
Comparison with Similar Compounds
Chenodeoxycholic acid: Another primary bile acid with similar functions but different hydroxy group positions.
Deoxycholic acid: A secondary bile acid formed by bacterial action in the intestine.
Lithocholic acid: A secondary bile acid with fewer hydroxy groups
Uniqueness: Cholic acid is unique due to its specific stereochemistry and the presence of three hydroxy groups at positions 3, 7, and 12. This structure allows it to effectively emulsify fats and activate FXR, distinguishing it from other bile acids .
Properties
IUPAC Name |
4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334862 | |
Record name | 3,7,12-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8008-63-7, 81-25-4 | |
Record name | Bile, extract | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bile, extract | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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